N-benzyl-N'-hydroxy-3-nitrobenzenecarboximidamide
Overview
Description
N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C14H13N3O3 It is known for its unique structure, which includes a benzyl group, a hydroxy group, and a nitro group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of benzylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of benzyl-N’-hydroxy-3-aminobenzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyl and hydroxy groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-hydroxy-4-nitrobenzenecarboximidamide
- N-benzyl-N’-hydroxy-2-nitrobenzenecarboximidamide
- N-benzyl-N’-hydroxy-3-methylbenzenecarboximidamide
Uniqueness
N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-benzyl-N-hydroxy-3-nitrobenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-16-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)17(19)20/h1-9,18H,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYWSMHFWHIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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